Product packaging for FLT3-IN-50(Cat. No.:)

FLT3-IN-50

Cat. No.: B1192701
M. Wt: 418.51
InChI Key: DXUDRTZDTCQOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3-IN-50 is a novel small-molecule inhibitor developed to target FMS-like tyrosine kinase 3 (FLT3), a key receptor tyrosine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML) . FLT3 mutations, particularly Internal Tandem Duplications (FLT3-ITD), are among the most common genetic alterations in AML, found in approximately 30% of patients, and are associated with a high relapse rate and poor prognosis . This compound is designed to potently and selectively inhibit the constitutive signaling of mutated FLT3 receptors. By targeting the FLT3 protein, this compound disrupts critical downstream survival and proliferation pathways in leukemic cells, such as STAT5, MAPK, and PI3K/AKT . This targeted mechanism makes it a valuable tool for researchers investigating the biology of FLT3-driven leukemias and exploring novel therapeutic strategies for AML . The compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the primary literature for the most recent and specific data on this compound's efficacy, selectivity, and physicochemical properties.

Properties

Molecular Formula

C22H26N8O

Molecular Weight

418.51

IUPAC Name

4-((2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)

InChI Key

DXUDRTZDTCQOLU-UHFFFAOYSA-N

SMILES

O=C(C1=NNC=C1NC2=C(CCC3)C3=NC(C)=N2)NC4=CC=C(N5CCNCC5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FLT3 IN-50;  FLT3-IN 50;  FLT3-IN-50

Origin of Product

United States

Molecular and Biochemical Characterization of Flt3 in 50

Kinase Inhibition Profile of FLT3-IN-50

This compound demonstrates remarkable inhibitory potency against FLT3, including its wild-type and various mutated forms, which are frequently implicated in AML pathogenesis. nih.govnih.gov

Enzymatic Inhibition Potency (IC50) Against FLT3 Wild-Type and Mutants (ITD, TKD)

This compound functions as a highly potent FLT3 inhibitor, exhibiting an IC50 value of 0.213 nM against wild-type FLT3. nih.gov Notably, it maintains comparable potency against key FLT3 mutants that often confer resistance to other inhibitors. Specifically, this compound shows equal activities against FLT3 (ITD)-D835V and FLT3 (ITD)-F691L mutants, with IC50 values of 0.225 nM and 0.230 nM, respectively. nih.gov These mutations are known to be resistant to quizartinib (B1680412), highlighting this compound's potential to overcome acquired drug resistance. nih.gov

Beyond enzymatic inhibition, this compound also demonstrates significant antiproliferative effects in cellular models. It exhibits an IC50 of 8 nM (0.008 µM) against the human AML cell line MV4-11, which harbors FLT3-ITD mutations. nih.govnih.gov The compound's effects are specifically related to the inhibition of FLT3 signaling pathways, as it displayed no cytotoxicity to FLT3-independent cells. nih.gov Furthermore, this compound has been shown to induce apoptosis in MV4-11 cells. nih.govnih.gov

Table 1: Enzymatic and Cellular Inhibition Potency of this compound

TargetAssay TypeIC50 (nM)Reference
FLT3 Wild-TypeEnzymatic0.213 nih.gov
FLT3 (ITD)-D835VEnzymatic0.225 nih.gov
FLT3 (ITD)-F691LEnzymatic0.230 nih.gov
MV4-11 cells (FLT3-ITD)Cellular8 (0.008 µM) nih.govnih.gov

Selectivity Profile Against Other Kinases (e.g., KIT, PDGFR, CSF1R, AXL, SRC Family)

While this compound is described as a "highly potent and selective FLT3 inhibitor" that shows no cytotoxicity to FLT3-independent cells nih.gov, it has also been reported to possess inhibitory activities against other kinases. Specifically, Compound 50 (FN-1501) demonstrates potent inhibitory activities against Cyclin-Dependent Kinases (CDK2, CDK4, and CDK6) with IC50 values in the nanomolar range. nih.gov This indicates that this compound is not exclusively selective for FLT3 but also targets certain CDKs, which are also associated with tumorigenesis. nih.govmdpi.com Specific IC50 values for other kinases such as KIT, PDGFR, CSF1R, AXL, or SRC family members for this compound (Compound 50/FN-1501) were not explicitly detailed in the provided search results.

Mechanism of FLT3 Kinase Inhibition by this compound

The mechanism of FLT3 kinase inhibition by this compound involves its interaction with the ATP-binding site and its preference for a specific conformational state of the FLT3 enzyme. mdpi.com

Conformational Preference (DFG-in vs. DFG-out Binding)

This compound (FN-1501) is inferred to bind to the active, DFG-in conformation of the FLT3 kinase. mdpi.com Kinase inhibitors are often classified based on their binding mode relative to the Asp-Phe-Gly (DFG) motif within the activation loop of the kinase domain. plos.orgnih.govunimi.it Type I inhibitors, such as midostaurin (B1676583) and gilteritinib (B612023), bind preferentially to the ATP pocket when the DFG motif is in the active (DFG-in) conformation. nih.govnih.govplos.orgnih.govunimi.itpatsnap.comdiva-portal.orgenzymlogic.com Conversely, Type II inhibitors bind to an inactive (DFG-out) conformation, often extending into an adjacent hydrophobic pocket. nih.govnih.govplos.orgnih.govunimi.itpatsnap.com Given that a derivative of FN-1501 (Compound 8t) is explicitly stated to be a Type I FLT3 inhibitor that binds to the DFG-in conformation, and its binding mode is similar to FN-1501, it is highly probable that this compound also exhibits a DFG-in binding preference. mdpi.com This binding mode is consistent with its potent activity against FLT3-ITD and TKD mutations, as Type I inhibitors are often more robust against such resistance mutations because they bind to the active conformation of the enzyme. nih.govenzymlogic.com

Kinetic Analysis of this compound Binding to FLT3 (e.g., Binding On/Off Rates)

While the importance of binding kinetics, including association (k_on) and dissociation (k_off) rates and residence time, in drug design and efficacy is recognized researchgate.netaacrjournals.org, specific data regarding the binding on/off rates or residence time of this compound (Compound 50 / FN-1501) to FLT3 were not found in the provided search results. Studies on other FLT3 inhibitors, such as quizartinib and gilteritinib, have shown that their sustained inhibition of FLT3 signaling can be linked to slow dissociation rates and prolonged residence times. researchgate.net However, such detailed kinetic parameters for this compound are not available in the current literature.

Cellular Efficacy and Biological Impact of Flt3 in 50

Impact on Intracellular Signaling Pathways

FLT3-IN-50 acts as a potent inhibitor of several kinases, leading to the modulation of crucial intracellular signaling cascades. mdpi.com

This compound has been shown to potently inhibit FLT3, which results in the suppression of FLT3 phosphorylation. mdpi.com This inhibition of autophosphorylation is a hallmark mechanism for FLT3 inhibitors, as constitutive activation of FLT3, often due to internal tandem duplication (ITD) or tyrosine kinase domain (TKD) point mutations, drives leukemogenesis by promoting aberrant cell proliferation and survival. nih.govhematologyandoncology.netxiahepublishing.com

Beyond direct FLT3 inhibition, this compound effectively suppresses the phosphorylation of several critical downstream effector proteins. These include Retinoblastoma protein (RB), Extracellular signal-regulated kinase (ERK), AKT, and Signal Transducer and Activator of Transcription 5 (STAT5). mdpi.com The FLT3-ITD mutation, prevalent in AML, leads to the constitutive activation of pathways such as PI3K/AKT, MAPK/ERK, and STAT5, which are crucial for cell proliferation and anti-apoptotic processes. nih.govxiahepublishing.com By modulating these pathways, this compound disrupts the aberrant signaling cascade that supports leukemic cell growth and survival. mdpi.com

Table 1: Impact of this compound on Intracellular Signaling Pathways

Pathway/ProteinEffect of this compoundReference
FLT3Potent inhibition, suppression of phosphorylation mdpi.com
RBSuppression of phosphorylation mdpi.com
ERKSuppression of phosphorylation mdpi.com
AKTSuppression of phosphorylation mdpi.com
STAT5Suppression of phosphorylation mdpi.com

Effects on Malignant Cell Lines In Vitro

Studies on this compound have demonstrated its direct impact on the behavior of malignant cell lines, particularly those relevant to acute myeloid leukemia. mdpi.com

This compound potently inhibits FLT3, leading to a reduction in cell proliferation and demonstrating in vivo activity against AML. mdpi.com FLT3-mutated cell lines, such as MV4-11 and MOLM-13, which harbor FLT3-ITD mutations, are particularly sensitive to FLT3 inhibitors, exhibiting significant reductions in proliferation and viability at low nanomolar concentrations. selleckchem.commedchemexpress.comthno.orghaematologica.org This indicates that this compound, by targeting FLT3, effectively curbs the uncontrolled growth characteristic of these malignant cells.

A key biological impact of this compound is its induction of apoptosis, a form of programmed cell death. mdpi.com FLT3 inhibitors generally induce apoptosis in sensitive cells, often through mechanisms involving the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and upregulation of pro-apoptotic proteins (e.g., Bim). selleckchem.com Apoptosis is characterized by a series of biochemical events, including caspase activation, leading to cellular dismantling. aacrjournals.orgaacrjournals.org While the specific involvement of ferroptosis or pyroptosis in this compound's mechanism was not explicitly detailed in the direct findings for "compound 50", these are other forms of regulated cell death that can be targeted in cancer therapy. haematologica.orgaacrjournals.orgaacrjournals.org

Table 2: In Vitro Cellular Effects of this compound

Cellular ProcessEffect of this compoundReference
Cell ProliferationReduction mdpi.com
Cell ViabilityReduction mdpi.com
ApoptosisInduction mdpi.com
Cell Cycle ProgressionG0/G1 arrest mdpi.com

Induction of Differentiation in Leukemic Cells

The aberrant activity of mutated FLT3 disrupts normal downstream signaling networks, promoting the excessive proliferation and survival of immature blasts while hindering their differentiation xiahepublishing.com. Inhibition of FLT3 has been shown to overcome this differentiation block, allowing leukemic cells to proceed towards myeloid differentiation frontiersin.orghaematologica.orghaematologica.orgliverpool.ac.uk. For instance, FLT3 inhibitors can restore the induction of CCAAT/enhancer-binding protein α (C/EBPα) and PU.1 expression, which are critical for myeloid differentiation, in FLT3-ITD-expressing cells liverpool.ac.uk. Clinical observations with FLT3 inhibitors like gilteritinib (B612023) and quizartinib (B1680412) have also demonstrated differentiation-inducing effects in leukemic blasts haematologica.org.

However, specific detailed research findings regarding the direct induction of differentiation in leukemic cells by this compound (RC-Flt3, PubChem CID 168311965) were not identified in the consulted literature.

Assessment of Activity in Wild-Type FLT3 Expressing Cells

Wild-type FLT3 is activated through ligand-dependent dimerization and trans-phosphorylation, inducing intracellular signaling pathways such as PI3K/AKT, MAPK/ERK, and STAT, which regulate cell cycle progression, survival, and differentiation in normal hematopoiesis xiahepublishing.comnih.govfrontiersin.orgmdpi.com. The activity of FLT3 inhibitors against wild-type FLT3 is an important consideration, as some inhibitors may also affect normal hematopoietic cells. For example, some FLT3 inhibitors effectively target wild-type FLT3 signaling, with IC50 values often in the low nanomolar range for inhibiting FLT3 autophosphorylation haematologica.orgresearchgate.net. Overexpressed wild-type FLT3 proteins have also been observed to undergo tyrosine phosphorylation, which can be inhibited by potent FLT3 kinase inhibitors with sensitivity comparable to mutant forms frontiersin.org.

Specific data detailing the assessment of activity of this compound (RC-Flt3, PubChem CID 168311965) in wild-type FLT3 expressing cells were not found in the reviewed literature.

Activity in Primary Patient-Derived Leukemia Cells (Preclinical Assessment)

Preclinical assessment of FLT3 inhibitors often involves evaluating their activity in primary patient-derived leukemia cells to better reflect the heterogeneity and complexity of human AML thno.org. Studies with other FLT3 inhibitors have demonstrated their ability to inhibit proliferation and induce apoptosis in primary AML blasts, particularly those harboring FLT3-ITD mutations thno.orghaematologica.orgjci.orgnih.gov. For example, the novel FLT3 inhibitor LT-171-861 showed potent antileukemic activity in primary AML patient samples with FLT3-ITD mutations, comparable to established inhibitors like AC220 and sorafenib (B1663141) thno.org.

Specific detailed research findings on the activity of this compound (RC-Flt3, PubChem CID 168311965) in primary patient-derived leukemia cells were not identified in the consulted literature.

Preclinical In Vivo Efficacy Studies

Preclinical in vivo efficacy studies are crucial for evaluating the therapeutic potential of novel compounds in a living system, often utilizing murine models that recapitulate human leukemia.

Evaluation in Murine Xenograft Models of FLT3-Mutated Leukemia

Murine xenograft models, where human leukemic cells are engrafted into immunocompromised mice, are widely used to assess the in vivo efficacy of FLT3 inhibitors jci.orgnih.govcriver.comoaepublish.com. Many FLT3 inhibitors have demonstrated potent anti-leukemic activity in these models, leading to significant tumor regression and inhibition of leukemia proliferation nih.govcriver.com. For instance, gilteritinib has shown strong efficacy in FLT3-mutant tumor models, resulting in significant growth inhibition and even complete tumor regression at certain doses in MV4-11 xenograft models nih.gov. MRX-2843, another FLT3 inhibitor, prolonged survival in murine orthotopic xenograft models of AML jci.org.

Specific detailed research findings on the evaluation of this compound (RC-Flt3, PubChem CID 168311965) in murine xenograft models of FLT3-mutated leukemia were not found in the consulted literature.

Assessment in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are considered highly clinically relevant preclinical models as they involve implanting human tumor tissue or cells directly from patients into immunocompromised mice, thereby preserving the tumor's heterogeneity and architecture oaepublish.combiorxiv.orgnih.gov. These models are instrumental in studying disease mechanisms, drug resistance, and evaluating the efficacy of targeted therapies oaepublish.combiorxiv.org. PDX models for AML, particularly those with FLT3-ITD mutations, have been successfully established and used to evaluate novel therapeutics uni-muenchen.denih.gov.

Specific detailed research findings on the assessment of this compound (RC-Flt3, PubChem CID 168311965) in patient-derived xenograft (PDX) models were not identified in the consulted literature.

Impact on Leukemic Burden and Survival in Preclinical Models

Effective FLT3 inhibitors have consistently demonstrated a significant impact on reducing leukemic burden and prolonging survival in preclinical models of FLT3-mutated AML xiahepublishing.comjci.orgnih.gov. For example, gilteritinib treatment decreased leukemic burden and significantly prolonged survival in a mouse intra-bone marrow transplantation model nih.gov. Similarly, sorafenib has been shown to decrease leukemic burden and prolong median survival in mouse leukemia xenograft models frontiersin.org.

Specific detailed research findings regarding the impact of this compound (RC-Flt3, PubChem CID 168311965) on leukemic burden and survival in preclinical models were not found in the consulted literature.

Mechanisms of Resistance to Flt3 in 50 and Counteractive Strategies

Acquired Genetic Resistance Mechanisms

Secondary FLT3 Tyrosine Kinase Domain (TKD) Mutations (e.g., F691L, N676D, D835Y)

No research data is available on the emergence of secondary FLT3 TKD mutations as a mechanism of resistance to FLT3-IN-50.

Emergence of Resistant FLT3-ITD Clones

There are no studies documenting the emergence of resistant FLT3-ITD clones in response to treatment with this compound.

Mutations in Other Kinase Genes or Signaling Regulators

Information regarding mutations in other kinase genes or signaling regulators as a resistance mechanism to this compound is not available in the current scientific literature.

Non-Genetic Resistance Mechanisms

Activation of Compensatory/Bypass Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT/mTOR, JAK/STAT)

There is no published evidence on the activation of compensatory signaling pathways as a means of resistance to this compound.

Upregulation or Overexpression of FLT3 Receptor

No studies have reported the upregulation or overexpression of the FLT3 receptor as a resistance mechanism to this compound.

Information regarding "this compound" is not available in publicly accessible sources.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound” in the context of the requested article outline. The topics of altered drug binding affinity, receptor turnover, the role of the tumor microenvironment, the design of next-generation analogues, and co-targeting of bypass pathways are well-documented for several clinically relevant FLT3 inhibitors. However, these detailed mechanisms of resistance and counteractive strategies have not been publicly described for a compound specifically designated as "this compound."

Generating an article under the specific subject of "this compound" would require extrapolating data from other distinct compounds, which would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the required level of scientific accuracy and detail. An article on these important topics could be created by focusing on well-researched, publicly documented FLT3 inhibitors as a class or by focusing on specific, named inhibitors for which this information is available.

Information regarding combinatorial therapeutic approaches for the chemical compound "this compound" is not available in publicly accessible scientific literature.

Following a comprehensive search for preclinical data on the synergistic effects of this compound with various therapeutic agents, no specific research findings, data, or publications for this particular compound were identified. The requested article on the combinatorial therapeutic approaches of this compound with standard chemotherapeutics and other targeted agents cannot be generated due to the absence of available information.

The existing body of research on combinatorial strategies for FLT3-mutated acute myeloid leukemia (AML) focuses on other well-documented FLT3 inhibitors. These studies extensively explore the synergistic potential of compounds such as gilteritinib (B612023), midostaurin (B1676583), quizartinib (B1680412), and sorafenib (B1663141) when used in combination with:

Standard Chemotherapeutic Agents: Including cytarabine, anthracyclines (daunorubicin, idarubicin), and hypomethylating agents (azacitidine).

Other Targeted Agents: Such as BCL-2 family inhibitors and MEK inhibitors.

While there is a robust collection of preclinical and clinical data for these other FLT3 inhibitors, no such information appears to exist for the specific compound designated "this compound." Therefore, the detailed article structure requested by the user, including data tables and specific research findings on this compound, cannot be fulfilled at this time.

Combinatorial Therapeutic Approaches with Flt3 in 50

Combinations with Other Targeted Agents

HDAC Inhibitors

The combination of FLT3 inhibitors with histone deacetylase (HDAC) inhibitors represents a promising strategy, as both classes of drugs have demonstrated mechanisms that can synergistically induce apoptosis in AML cells. nih.govnih.gov HDAC inhibitors can induce the proteasomal degradation of FLT3-ITD, providing a complementary mechanism of action to the direct kinase inhibition by FLT3 inhibitors. nih.gov

Preclinical studies have shown that combining the FLT3 inhibitor AC220 with the class I HDAC inhibitor FK228 or the HDAC3-specific agent RGFP966 results in a synergistic induction of apoptosis in AML cells with FLT3-ITD mutations. nih.gov This effect was not observed in leukemic cells with wild-type FLT3, suggesting a targeted toxicity towards mutant FLT3 cells. nih.gov The combination of these agents potentiates the suppression of FLT3-ITD tyrosine phosphorylation and its downstream signaling pathways, including ERK1/ERK2 and STAT5. nih.gov Furthermore, the combination of a novel class I HDAC inhibitor, IHCH9033, with the FLT3 inhibitor quizartinib (B1680412) demonstrated significant synergistic cytotoxic effects in FLT3-ITD AML cell lines. nih.gov This combination was found to enhance the DNA damage response, leading to apoptosis and overcoming resistance to FLT3 inhibitors. nih.gov

Combination Cell Line Key Finding
AC220 + FK228FLT3-ITD AML cellsSynergistic induction of apoptosis. nih.gov
AC220 + RGFP966FLT3-ITD AML cellsPotentiated suppression of FLT3-ITD phosphorylation. nih.gov
IHCH9033 + QuizartinibMV-4-11, MOLM-13Significant synergistic cytotoxicity and enhanced DNA damage response. nih.gov

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of FLT3 and is frequently hyperactivated in AML, contributing to cell survival and proliferation. nih.gov Constitutive activation of this pathway can also mediate resistance to FLT3 inhibitors. unipd.it Therefore, the dual inhibition of FLT3 and the PI3K/AKT/mTOR pathway is a rational approach to enhance therapeutic efficacy.

Combination Cell Line/Model Key Finding
Quizartinib + PF-04691502FLT3-ITD AML cellsSynergistic cytotoxicity at nanomolar concentrations. unipd.it
BEZ-235 (dual PI3K/mTOR inhibitor)MOLM-13 xenograftDelayed tumor progression and prolonged overall survival. ashpublications.org

AXL Inhibitors

The receptor tyrosine kinase AXL has been identified as a key mediator of resistance to FLT3 inhibitors. researchgate.netresearchgate.net AXL can be upregulated upon treatment with FLT3 inhibitors, leading to the reactivation of pro-survival signaling pathways and diminished therapeutic response. researchgate.net This has led to the development of dual FLT3/AXL inhibitors and combination strategies to simultaneously target both kinases.

Gilteritinib (B612023) is a potent inhibitor of both FLT3 and AXL. nih.govnih.gov Preclinical studies have shown that this dual inhibition can overcome resistance mechanisms driven by the bone marrow microenvironment. researchgate.net The combination of a dual AXL/FLT3 inhibitor, CTS-2016, with other agents like venetoclax has been shown to enhance apoptosis in AML cells. bioworld.com In biochemical assays, CTS-2016 demonstrated high specificity for both FLT3 (IC50=1.90 nM) and AXL (IC50=30.1 nM), and it potently inhibited the growth of AML cell lines carrying FLT3 mutations. bioworld.com

Inhibitor Target(s) IC50 (FLT3) IC50 (AXL) Key Finding
GilteritinibFLT3/AXL~1 nM (ITD)41 nMOvercomes hematopoietic niche-driven resistance. researchgate.netnih.gov
CTS-2016FLT3/AXL1.90 nM30.1 nMPotent growth inhibition and induction of cell death in FLT3-mutated AML cell lines. bioworld.com

PIM Kinase Inhibitors

PIM kinases are downstream effectors of FLT3 signaling and are involved in the regulation of cell survival and apoptosis. aacrjournals.orgnih.gov Upregulation of PIM kinases has been associated with resistance to FLT3 inhibitors. researchgate.net The combination of FLT3 and PIM kinase inhibitors has been shown to enhance apoptosis and cytotoxicity in preclinical models of FLT3-ITD AML. nih.govaacrjournals.orgnih.gov

Concurrent treatment with the pan-Pim inhibitor AZD1208 and various FLT3 inhibitors (quizartinib, sorafenib (B1663141), crenolanib, gilteritinib) abrogated the in vitro growth of FLT3-ITD cell lines. aacrjournals.org This combination also demonstrated efficacy in vivo, decreasing tumor growth and prolonging survival in mouse xenograft models. aacrjournals.org Mechanistically, the combination of a PIM inhibitor with gilteritinib leads to the downregulation of c-Myc and Mcl-1, key proteins involved in cell proliferation and survival. nih.gov The dual PIM/FLT3 inhibitor MEN1703, in combination with gilteritinib, has also shown improved antitumor activity in both in vitro and in vivo models. nih.gov

Combination Cell Line/Model Key Finding
AZD1208 + QuizartinibMV4-11 xenograftDecreased tumor growth and prolonged survival. aacrjournals.org
Gilteritinib + AZD1208/TP-3654Ba/F3-ITD, MV4-11, MOLM-14Synergistic cytotoxicity and increased apoptosis. nih.gov
MEN1703 + GilteritinibFLT3-ITD AML modelsImproved in vitro/in vivo antitumor activity. nih.gov

Immunotherapeutic Combinations (Preclinical Considerations)

Synergy with Anti-FLT3 Antibodies

The combination of FLT3 inhibitors with immunotherapeutic approaches, such as anti-FLT3 antibodies, is an emerging area of preclinical research. While specific studies detailing the synergy between a small molecule inhibitor like FLT3-IN-50 and an anti-FLT3 antibody are limited, the rationale is based on attacking the target through different mechanisms. An antibody can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), while the small molecule inhibitor blocks the intracellular kinase activity. This dual approach could potentially lead to a more profound and durable response.

Potential with Emerging Immunotherapies (e.g., CAR T-cell concepts, immune checkpoint modulation)

The combination of FLT3 inhibitors with chimeric antigen receptor (CAR) T-cell therapy has shown significant promise in preclinical models. prweb.comashpublications.org FLT3-directed CAR T-cells have demonstrated potent anti-leukemic activity against FLT3-mutant AML. nih.gov

A preclinical study combining gilteritinib with FLT3 CAR T-cell immunotherapy resulted in superior destruction of leukemia cells in models of FLT3-mutant AML and KMT2A-rearranged acute lymphoblastic leukemia (ALL). prweb.com Interestingly, this study found that gilteritinib not only had a direct anti-leukemic effect but also appeared to directly increase the number of FLT3 CAR T-cells in vivo, suggesting an additional immunomodulatory benefit. ashpublications.org Co-treatment of xenograft mouse models with FLT3 CAR T-cells and sub-curative doses of gilteritinib significantly improved leukemia clearance and animal survival. researchgate.netashpublications.org This suggests that combining FLT3 inhibitors with CAR T-cell therapy could be a powerful strategy to enhance the efficacy of this immunotherapy. researchgate.netashpublications.org

While research on combining FLT3 inhibitors with immune checkpoint modulation is still in early stages, the immunomodulatory effects of some tyrosine kinase inhibitors suggest potential for such combinations. nih.gov

Combination Leukemia Model Key Finding
Gilteritinib + FLT3 CAR T-cellsFLT3-mutant AML, KMT2A-rearranged ALLSuperior destruction of leukemia cells and increased number of CAR T-cells in vivo. prweb.comashpublications.org
Crenolanib + FLT3 CAR T-cellsMOLM-13 xenograftImproved survival compared to CAR T-cell monotherapy. nih.gov

Structural Biology and Rational Design of Flt3 in 50 Analogues

Structural Basis of FLT3-IN-50 Interaction with FLT3 Kinase Domain

The efficacy and selectivity of this compound are rooted in its specific binding to the FLT3 kinase domain. High-resolution structural studies are essential to elucidate this molecular recognition.

While specific crystallographic or cryo-electron microscopy (cryo-EM) data for a this compound-FLT3 complex are not widely available in public databases, the general principles of inhibitor binding to FLT3 are well-established through studies of other inhibitors like Quizartinib (B1680412) and Gilteritinib (B612023). evitachem.comglixxlabs.com These studies reveal that inhibitors can bind to either the active "DFG-in" or inactive "DFG-out" conformation of the kinase. dcchemicals.com this compound, described as having a purine (B94841) core, likely targets the ATP-binding pocket of the kinase. Structural analysis would be required to determine its precise binding mode and its effect on the kinase's conformational state.

The binding of inhibitors to the FLT3 kinase domain involves interactions with several key amino acid residues. For many FLT3 inhibitors, hydrogen bonds with the hinge region residues (such as Cys694 and Gly697) are crucial for anchoring the molecule. evitachem.com Hydrophobic interactions with residues lining the ATP pocket, including the gatekeeper residue Phe691, also play a significant role in determining affinity and selectivity. dcchemicals.com Mutations in these key residues, particularly at the D835 position in the activation loop, can confer resistance to certain inhibitors. The design of this compound and its analogues would have considered these interactions to achieve high potency and overcome potential resistance mechanisms.

Interaction TypeKey FLT3 Residues (Hypothetical for this compound)Potential Role in Binding
Hydrogen BondingCys694, Gly697 (Hinge Region)Anchors the inhibitor in the ATP binding site
Hydrophobic InteractionsPhe691 (Gatekeeper), Leu616, Val624Enhances binding affinity and contributes to selectivity
van der Waals ForcesVarious residues in the binding pocketStabilizes the overall ligand-protein complex

Computational Approaches to this compound Research

Computational chemistry provides powerful tools for understanding inhibitor binding, predicting activity, and discovering new chemical entities.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking studies would be used to model its interaction with the FLT3 kinase domain, predicting its binding pose and estimating its binding affinity. These models are crucial for interpreting structure-activity relationships and guiding the design of more potent analogues. glixxlabs.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-FLT3 complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding interface, offering a more detailed picture of the interaction than static docking models. glixxlabs.com

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Starting from the known structure of this compound, researchers can perform similarity searches or pharmacophore-based screening to find novel analogues with potentially improved properties. Structure-based virtual screening, which involves docking large compound libraries into the FLT3 binding site, can also be used to discover chemically diverse molecules that could serve as new starting points for inhibitor development.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. For this compound, which is noted to have a purine core with multiple substitutions, SAR studies are critical for optimizing its potency, selectivity, and pharmacokinetic properties.

By synthesizing and testing a series of derivatives, researchers can identify which chemical groups are essential for activity and which can be modified to improve drug-like characteristics. For instance, modifications to the substituents on the purine ring could enhance interactions with specific residues in the FLT3 binding pocket, leading to increased potency or selectivity over other kinases like c-KIT.

Table of SAR Findings for Hypothetical this compound Derivatives

Derivative Modification Observed Effect on FLT3 Inhibition Rationale
Addition of a methyl group at position X Increased potency Fills a small hydrophobic pocket
Replacement of a chlorine atom with a methoxy (B1213986) group at position Y Decreased potency Loss of a key halogen bond

These systematic studies provide a roadmap for the rational design of next-generation FLT3 inhibitors based on the this compound scaffold.

Identification of Pharmacophore Features Critical for Potency and Selectivity

The potency and selectivity of FLT3 inhibitors are governed by their specific molecular interactions within the ATP-binding pocket of the kinase. Computational methods, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore analysis, have been instrumental in identifying the key structural features necessary for effective inhibition. nih.govnih.govpreprints.org

A typical pharmacophore model for a potent FLT3 inhibitor includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions strategically positioned to interact with key amino acid residues in the FLT3 binding site. biorxiv.orgnih.gov For scaffolds related to this compound, such as those containing benzimidazole-indazole cores, these interactions are crucial for achieving high-affinity binding. nih.gov

Key pharmacophoric features often include:

Hydrogen Bonding: Interactions with the hinge region of the kinase are essential for anchoring the inhibitor.

Hydrophobic Pockets: Occupancy of hydrophobic pockets within the binding site contributes significantly to the inhibitor's potency.

Selectivity Features: Subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases can be exploited to achieve selectivity. For instance, designing compounds that interact with less conserved residues can minimize off-target effects. The development of inhibitors that are selective for FLT3 over structurally similar kinases like c-KIT is a key objective to potentially reduce side effects such as myelosuppression. haematologica.org

The following table presents the inhibitory activities of a benzimidazole-indazole derivative, compound 22f , against wild-type FLT3 and the clinically relevant D835Y mutant, illustrating the high potency that can be achieved through optimization of these pharmacophore features. nih.gov

CompoundTargetIC50 (nM)
22f FLT30.941
22f FLT3 (D835Y)0.199

This table shows the half-maximal inhibitory concentration (IC50) of compound 22f against wild-type and mutant FLT3 kinase.

Rational Design Principles for Improved this compound Analogues

The rational design of next-generation this compound analogues is primarily focused on addressing the challenge of acquired resistance to FLT3 inhibitors. Resistance often arises from secondary mutations in the FLT3 kinase domain, such as the D835Y mutation in the activation loop or the F691L "gatekeeper" mutation. nih.govmdpi.com Type II inhibitors are often ineffective against the D835Y mutation, which locks the kinase in an active conformation. oncokb.orgnih.gov

Key strategies for designing improved analogues include:

Overcoming Resistance Mutations: Medicinal chemists aim to design inhibitors that can effectively bind to and inhibit both wild-type FLT3 and its resistant mutant forms. This can be achieved by modifying the inhibitor's structure to accommodate the conformational changes induced by the mutation or to form new interactions within the mutated binding site. frontiersin.orgacs.org For example, the development of type I inhibitors that bind to the active "DFG-in" conformation of the kinase is a common strategy to overcome resistance from activation loop mutations. nih.gov

Enhancing Target Engagement: Increasing the residence time of an inhibitor on its target can lead to a more durable pharmacological effect. This can be achieved by designing analogues that form stronger or more extensive interactions with the FLT3 kinase, leading to improved efficacy. nih.gov

CompoundTargetIC50 (nM)
PCW-1001 FLT3 (WT)13,600
PCW-1001 FLT3 (D835Y)1,830
PCW-A1001 FLT3 (WT)2,540
PCW-A1001 FLT3 (D835Y)764

This table compares the IC50 values of a parent compound (PCW-1001) and its rationally designed analogue (PCW-A1001) against wild-type (WT) and mutant FLT3, showing improved potency against the D835Y mutation.

Development of FLT3 Degraders (e.g., PROTAC-based approaches for this compound scaffolds)

An emerging and powerful strategy to overcome the limitations of traditional kinase inhibitors is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its activity. mdpi.comnih.gov A PROTAC consists of a "warhead" that binds to the target protein (in this case, FLT3), a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov This ternary complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. nih.gov

The development of FLT3-targeting PROTACs using scaffolds from known inhibitors like this compound offers several potential advantages:

Overcoming Resistance: By inducing the degradation of the entire FLT3 protein, PROTACs can be effective against resistance mechanisms that arise from point mutations or overexpression of the kinase. nih.gov

Increased Potency and Duration of Action: Since PROTACs act catalytically, a single molecule can induce the degradation of multiple target proteins, potentially leading to a more potent and sustained effect than traditional inhibitors. bioworld.com

Recent research has demonstrated the feasibility of this approach. For example, a novel FLT3 PROTAC degrader, LWY-713 , has been shown to be a selective FLT3 degrader with potent activity in AML cells. bioworld.com Another orally bioavailable FLT3 degrader, A20 , has shown the ability to overcome resistance to existing FLT3 inhibitors. nih.gov

The table below summarizes the degradation and antiproliferative activities of the FLT3 PROTAC LWY-713 in the MV4-11 AML cell line, which harbors an FLT3-ITD mutation. bioworld.com

CompoundParameterValue (nM)
LWY-713 DC500.614
LWY-713 IC501.50

This table shows the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for the FLT3 PROTAC LWY-713 in MV4-11 cells.

Translational Research and Biomarker Development for Flt3 in 50

Identification of Predictive Biomarkers for Response to FLT3-IN-50

Predictive biomarkers aim to identify patients most likely to benefit from a specific therapy, thereby optimizing treatment strategies and minimizing exposure to ineffective or toxic regimens nih.govencyclopedia.pub. For FLT3 inhibitors, several genetic and molecular markers have been investigated for their predictive value.

FLT3 internal tandem duplication (ITD) mutations are among the most frequent genetic alterations in AML, occurring in approximately 20-30% of adult patients and are associated with a poor prognosis nih.govoncotarget.comemjreviews.comaacrjournals.org. The presence of FLT3-ITD leads to constitutive activation of the FLT3 kinase, driving leukemic cell proliferation and survival nih.govtandfonline.com.

Table 1: Prognostic Impact of FLT3-ITD Allelic Ratio in AML

FLT3-ITD Allelic Ratio (AR)Co-occurring NPM1 Mutation StatusPrognostic Implication (ELN 2017 Guidelines)References
> 0.5 (High)Wild-type NPM1Adverse Risk emjreviews.combloodresearch.or.kr
≤ 0.5 (Low)Mutated NPM1Favorable Risk emjreviews.combloodresearch.or.kr
≤ 0.5 (Low)Wild-type NPM1Intermediate Risk bloodresearch.or.kr
> 0.5 (High)Mutated NPM1Intermediate Risk bloodresearch.or.kr

The mutation burden of FLT3-ITD, often quantified by variant allele frequency (VAF) in next-generation sequencing (NGS), also correlates with clinical outcome oncotarget.combloodresearch.or.kr. Higher mutational burden has been consistently linked to worse prognosis oncotarget.com. Monitoring these parameters is crucial for risk stratification and guiding therapeutic decisions, including the potential benefit from FLT3 inhibitors bloodresearch.or.kr.

The prognostic and predictive impact of FLT3-ITD mutations is significantly influenced by the presence of co-occurring genetic alterations emjreviews.combloodresearch.or.krxiahepublishing.com. Comprehensive genetic studies in AML have revealed frequent co-mutations involving genes such as NPM1 and DNMT3A nih.govjcpres.commdpi.com.

NPM1 Mutations : Mutations in the NPM1 gene are among the most common co-mutations with FLT3-ITD, found in approximately 50-60% of FLT3-mutated AML cases jcpres.commdpi.comuib.no. While FLT3-ITD generally confers a poor prognosis, the co-occurrence of NPM1 mutations, particularly with a low FLT3-ITD allelic ratio, can mitigate this adverse effect, leading to an improved prognosis emjreviews.combloodresearch.or.krxiahepublishing.com. The European LeukemiaNet (ELN) guidelines incorporate the combined status of NPM1 and FLT3-ITD allelic ratio for risk stratification emjreviews.combloodresearch.or.krmdpi.com.

DNMT3A Mutations : Mutations in DNMT3A are also frequently identified in AML patients and often co-occur with FLT3 and NPM1 mutations nih.govjcpres.commdpi.com. DNMT3A mutations are present in approximately 18-22% of AML cases and can be found as a co-mutation with NPM1 in 50% of cases jcpres.commdpi.com. While some studies suggest DNMT3A mutations confer an unfavorable prognosis, their impact in the context of FLT3-ITD can be complex and may not consistently worsen outcomes, especially when NPM1 is also mutated xiahepublishing.comjcpres.com.

Other Co-mutations : Other genetic alterations such as IDH1/2, TET2, RUNX1, ASXL1, and TP53 can also co-occur with FLT3 mutations and influence prognosis and potentially response to FLT3 inhibitors emjreviews.comnih.govxiahepublishing.comjcpres.comuib.no. The interplay between these mutations and this compound's efficacy would be critical for personalized treatment strategies.

Table 2: Common Co-occurring Genetic Alterations with FLT3 Mutations in AML

Co-occurring Gene MutationFrequency with FLT3-ITDPrognostic ImpactReferences
NPM1~50-60%Favorable (with low AR) emjreviews.combloodresearch.or.krxiahepublishing.comjcpres.commdpi.comuib.no
DNMT3A~30-40%Unfavorable (complex interplay) nih.govxiahepublishing.comjcpres.commdpi.comuib.no
IDH1/2VariableVariable nih.govjcpres.com
TET2~10%Variable nih.govuib.no
RUNX1~10%Adverse emjreviews.comuib.no
ASXL1~10%Adverse emjreviews.comuib.no
TP53VariableAdverse emjreviews.comnih.gov

Beyond specific mutations, gene expression signatures can provide a broader understanding of pathway activation and predict therapeutic response ashpublications.org. A "FLT3-like" gene expression signature has been identified that correlates with response to FLT3 inhibitors, even in patients without detectable FLT3 mutations researchgate.netbloodcancerstoday.comashpublications.org.

Studies have shown that this FLT3-like gene cluster is enriched in FLT3-mutated AML cases (e.g., 71.1% of mutated samples in one study) but is also present in a significant proportion of FLT3 wild-type samples (e.g., 49.67% of FLT3 wild-type samples, termed "FLT3-like patients") bloodcancerstoday.com. This suggests that a subset of FLT3 wild-type AML patients might still benefit from FLT3 inhibition due to an activated FLT3 pathway, as indicated by their gene expression profile researchgate.netbloodcancerstoday.comashpublications.org. For instance, a FLT3-like signature was found to predict response to quizartinib (B1680412), a FLT3 inhibitor, in FLT3-ITD negative AML patients, independently of NPM1 and DNMT3A mutations ashpublications.org. This highlights the potential utility of gene expression profiling as a predictive biomarker for this compound, identifying a broader patient population that might respond to FLT3 inhibition ashpublications.orgbloodcancerstoday.com.

Pharmacodynamic Biomarkers of this compound Activity in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and biological activity of a drug in preclinical models and early clinical trials nih.govashpublications.org. For FLT3 inhibitors, these biomarkers assess the direct effects of the compound on the FLT3 receptor and its downstream signaling pathways.

FLT3 is a receptor tyrosine kinase that, upon activation (e.g., by ligand binding or activating mutations like ITD), undergoes autophosphorylation nih.govnih.govmdpi.com. This autophosphorylation subsequently activates multiple intracellular signaling cascades, including the Ras/MAPK (MEK/ERK), PI3K/Akt/mTOR, and JAK/STAT5 pathways, which are critical for cell proliferation, survival, and differentiation nih.govresearchgate.netoncotarget.comtandfonline.comnih.govmdpi.comaacrjournals.orgashpublications.orghematologyandoncology.net.

A primary pharmacodynamic biomarker for FLT3 inhibitors is the assessment of FLT3 autophosphorylation nih.govoncotarget.comashpublications.orgaacrjournals.org. Successful inhibition of FLT3 by a compound like this compound would lead to a decrease or complete ablation of FLT3 phosphorylation (p-FLT3) oncotarget.comaacrjournals.org. This can be measured in cellular or patient samples using techniques such as immunoblotting (e.g., Western blot) or flow cytometry oncotarget.comashpublications.org.

Furthermore, monitoring the phosphorylation status of downstream signaling molecules provides evidence of pathway inhibition oncotarget.comashpublications.orgnih.govaacrjournals.orgashpublications.orgaacrjournals.orgaacrjournals.org. Key downstream targets include:

STAT5 (Signal Transducer and Activator of Transcription 5) : Constitutively activated by FLT3-ITD, its phosphorylation (p-STAT5) is a critical indicator of FLT3 pathway activity oncotarget.comtandfonline.comashpublications.orgnih.govaacrjournals.orgashpublications.orgaacrjournals.org.

ERK1/2 (Extracellular Signal-Regulated Kinase 1/2) : Part of the Ras/MAPK pathway, ERK phosphorylation (p-ERK) is also downstream of FLT3 and can be inhibited by FLT3 inhibitors oncotarget.comnih.govaacrjournals.orgashpublications.orghematologyandoncology.netaacrjournals.orgaacrjournals.org.

Akt (Protein Kinase B) : A key component of the PI3K/Akt pathway, Akt phosphorylation (p-Akt) is another indicator of FLT3-mediated signaling oncotarget.comnih.govaacrjournals.orgashpublications.org.

In preclinical models, inhibition of these downstream phosphorylation events by FLT3 inhibitors has been shown to correlate with functional effects like apoptosis induction oncotarget.com. For example, studies with other FLT3 inhibitors have demonstrated that decreased phosphorylation of pro-survival signaling molecules like STAT5, Akt, and ERK1/2 correlates with a decrease in FLT3 phosphorylation oncotarget.com.

Beyond direct target inhibition, pharmacodynamic biomarkers also include cellular efficacy markers that reflect the biological outcome of FLT3 inhibition. A critical cellular efficacy marker is the induction of apoptosis (programmed cell death) oncotarget.comtandfonline.comaacrjournals.orghematologyandoncology.neteuropeanreview.orgmdpi.com. FLT3-ITD mutations promote cell survival and suppress apoptosis in leukemic cells tandfonline.comeuropeanreview.org. Therefore, effective FLT3 inhibition by this compound is expected to reverse this effect, leading to increased apoptosis in FLT3-addicted cells oncotarget.comaacrjournals.orghematologyandoncology.netmdpi.com.

Apoptosis induction can be monitored in preclinical models through various methods:

Flow cytometry : Using dyes like YO-PRO-1 iodide and propidium (B1200493) iodide to detect changes in cell membrane integrity and DNA content characteristic of apoptotic cells oncotarget.com.

Immunoblotting for apoptotic markers : Assessing the cleavage of caspase-3 and PARP (poly (ADP-ribose) polymerase-1), which are well-established markers of caspase-dependent apoptosis tandfonline.commdpi.com.

Cell viability assays : Measuring a decrease in cell proliferation and viability following treatment oncotarget.comaacrjournals.orgeuropeanreview.orgmdpi.com.

Colony formation assays : Observing a reduction in the ability of leukemic cells to form colonies, indicating impaired proliferative capacity oncotarget.commdpi.com.

These cellular efficacy markers provide functional evidence that this compound is not only engaging its target but also eliciting the desired biological response in leukemic cells.

Emerging Research Directions and Future Perspectives on Flt3 in 50

Investigation of FLT3-IN-50 in Other Malignancies Expressing FLT3

While FLT3 mutations are most prevalent in AML, the FLT3 receptor is expressed in other hematologic malignancies and various solid tumors, suggesting a broader potential for FLT3-targeted therapies. FLT3 alterations, including internal tandem duplications (ITDs) and tyrosine kinase domain (TKD) mutations, are found in myelodysplastic syndromes (MDS) and acute lymphoblastic leukemia (ALL) frontiersin.org. Beyond hematological cancers, FLT3 amplification has been identified in solid tumors such as breast cancer (up to 13.8%), colorectal cancer (5.5%), gastric cancer (1.7%), and lung adenocarcinoma (0.4%) mdpi.com. FLT3 is also an inclusion criterion in clinical trials for malignant solid tumors, non-small cell lung carcinoma, ovarian carcinoma, and pancreatic carcinoma, indicating a recognition of its potential role in these contexts harvard.edu.

Role of this compound in Modulating the Tumor Microenvironment

The tumor microenvironment (TME), particularly the bone marrow microenvironment (BMME) in AML, plays a critical role in mediating resistance to FLT3 inhibitors. This protective effect arises from complex interactions between leukemic cells and stromal components, which can activate parallel survival pathways in cancer cells researchgate.netnih.govnih.govfrontiersin.org.

Key mechanisms of TME-mediated resistance include:

Secretion of Soluble Factors : Stromal cells can secrete growth factors like FLT3 ligand (FL) and Fibroblast Growth Factor 2 (FGF2). Elevated FLT3 ligand levels, which can increase during FLT3 inhibitor therapy, promote resistance by stimulating FLT3-ITD receptors and activating downstream signaling pathways such as ERK. FGF2 can activate FGFR1, providing a cytoprotective effect researchgate.netnih.govpreprints.org. The GAS6-AXL-STAT5 axis, activated by stromal cell-secreted growth arrest specific protein 6 (GAS6), also contributes to resistance to FLT3 inhibitors like quizartinib (B1680412) frontiersin.org.

Cell-to-Cell Interactions : Direct interactions between AML cells and stromal cells, potentially involving integrins, can also confer resistance nih.gov.

Drug Metabolism : The expression of cytochrome P450 enzymes (CYPs), particularly CYP3A4, within the bone marrow microenvironment can metabolize and inactivate FLT3 tyrosine kinase inhibitors, thereby reducing their effective concentration and contributing to drug resistance nih.gov.

While direct studies on this compound's specific role in modulating the TME are not extensively documented in the provided literature, its characteristic as a potent FLT3 inhibitor with "enhanced metabolic stability" suggests a potential advantage in overcoming certain TME-mediated resistance mechanisms, particularly those related to drug metabolism frontiersin.org. Other potent FLT3 inhibitors, such as FF-10101 (an irreversible inhibitor), have shown promise in addressing resistance conferred by growth factors in the BMME. This implies that this compound, due to its efficacy, could similarly mitigate microenvironment-driven survival signals. Furthermore, in solid cancers, FLT3 expression has been correlated with the regulation of the immune microenvironment, including dendritic cell infiltration and tertiary lymphoid structure formation, suggesting that FLT3 inhibition could influence anti-tumor immunity in these settings. Future research could explore how this compound impacts these complex TME interactions and whether it can enhance the anti-leukemic effects by disrupting stromal protection.

Integrative Omics Approaches in this compound Research (e.g., Phosphoproteomics, Genomics)

Integrative omics approaches, such as phosphoproteomics and genomics, are indispensable tools for comprehensively understanding the molecular mechanisms of drug action, identifying biomarkers, and elucidating resistance pathways in cancer biology. Phosphoproteomics, in particular, focuses on the identification and characterization of protein phosphorylation, a crucial post-translational modification that regulates signaling pathways and cellular processes.

In the context of FLT3 research, these approaches have provided significant insights:

Phosphoproteomics : Deep-scale phosphoproteomic analyses of AML samples have revealed extensive abnormal phosphorylation of key signaling proteins, including PTPN11, STAT3, AKT1, and PRKCD, and have shown distinct phosphoproteomic profiles associated with activating FLT3 mutations. These studies can differentiate the affected pathways in response to FLT3 inhibitors, as seen with sorafenib (B1663141), which suppressed mTOR signaling in FLT3-ITD+ cells but inhibited the MEK/ERK pathway in FLT3-ITD- cells. Phosphoproteomics can also uncover synergistic interactions between inhibitors, such as DNA-PK and FLT3 inhibitors.

Genomics : Genomic analyses identify the spectrum of FLT3 mutations (ITD, TKD) and co-occurring genetic alterations that influence disease progression and response to therapy frontiersin.org.

For this compound, applying integrative omics approaches would be critical for:

Elucidating Precise Mechanisms of Action : While initial biochemical analyses indicate this compound's effects are related to the inhibition of FLT3 signaling pathways frontiersin.org, phosphoproteomics could precisely map the downstream signaling cascades modulated by this compound in various cellular contexts. This would involve identifying specific phosphorylation sites and affected proteins, providing a high-resolution view of its molecular impact.

Identifying Biomarkers of Response and Resistance : By comparing omics profiles of sensitive versus resistant cells or patient samples, researchers could identify predictive biomarkers for this compound efficacy or markers of emerging resistance mechanisms.

Discovering Synergistic Combinations : Omics data can reveal compensatory pathways or parallel signaling networks activated upon this compound treatment, suggesting rational combination therapies to enhance efficacy and overcome resistance. This aligns with the broader utility of genomics and phosphoproteomics in determining disease drivers and designing personalized therapeutic options.

Strategic Development of this compound as a Research Tool for Kinase Biology

The strategic development of this compound as a dedicated research tool for kinase biology is supported by its potent and selective inhibitory profile. As a highly potent FLT3 inhibitor with an IC50 of 0.213 nM, this compound offers a precise chemical probe to dissect the intricate roles of FLT3 in cellular processes frontiersin.org.

Key aspects that underscore its value as a research tool include:

Target Specificity : Its high selectivity for FLT3 minimizes off-target effects, allowing researchers to confidently attribute observed cellular phenotypes to FLT3 inhibition. This is crucial for accurately mapping FLT3-dependent signaling pathways and understanding its physiological and pathological functions frontiersin.org.

Activity Against Mutants : The ability of this compound to inhibit various FLT3 mutants, including those associated with resistance to other inhibitors (e.g., FLT3 (ITD)-D835V and FLT3 (ITD)-F691L), makes it an invaluable tool for studying the impact of specific mutations on FLT3 activity and for probing mechanisms of drug resistance frontiersin.org. Researchers can use this compound to investigate how these mutations alter kinase conformation, substrate binding, or downstream signaling, and to develop strategies to circumvent resistance.

Preclinical Model Utility : In preclinical studies, this compound has demonstrated significant anti-proliferative activity and induction of apoptosis in AML cell lines frontiersin.org. This makes it suitable for in vitro and in vivo studies to model FLT3-driven malignancies, evaluate the efficacy of combination therapies, and explore novel therapeutic strategies.

Contribution to Kinase Biology : By providing a reliable and potent means to inhibit FLT3, this compound facilitates a deeper understanding of FLT3's role within the broader kinase signaling network. This includes elucidating its interactions with other kinases, identifying novel substrates, and dissecting the regulatory mechanisms that govern FLT3 activity. The insights gained can inform the design of next-generation FLT3 inhibitors and other kinase-targeted therapies. The application of quantitative structure-activity relationship (QSAR) models in FLT3 inhibitor discovery further highlights the importance of such well-characterized compounds in advancing drug development.

Exploration of Irreversible this compound Inhibitors or Allosteric Modulators

The development of FLT3 inhibitors has primarily focused on competitive inhibitors that bind to the ATP-binding site of the kinase domain frontiersin.org. However, challenges such as acquired resistance mutations and the persistence of disease within the tumor microenvironment necessitate the exploration of alternative inhibition strategies, including irreversible inhibitors and allosteric modulators.

Irreversible FLT3 Inhibitors : Irreversible inhibitors form a covalent bond with their target, leading to sustained inhibition that can overcome fluctuating drug concentrations and certain resistance mutations. A prominent example is FF-10101, a novel irreversible FLT3 inhibitor that covalently binds to Cysteine 695 (C695) near the active site of FLT3. This unique binding mechanism allows FF-10101 to effectively inhibit receptor signaling and demonstrate high efficacy against a broad spectrum of FLT3 activating mutations, including those resistant to reversible inhibitors like quizartinib. Furthermore, FF-10101 is minimally vulnerable to resistance induced by FLT3 ligand, a common mechanism of microenvironment-mediated protection.

For this compound, which is currently characterized as a reversible ATP-competitive inhibitor frontiersin.org, future research could explore the rational design of irreversible analogs. This would involve identifying suitable electrophilic warheads that could be incorporated into the this compound scaffold to form a covalent bond with a nucleophilic residue in the FLT3 active site, similar to C695. Such a strategy could lead to a next-generation this compound derivative with enhanced durability of action and a broader spectrum of activity against resistant FLT3 mutations.

Allosteric Modulators : Allosteric modulators bind to a site on the protein distinct from the orthosteric (active) site, inducing a conformational change that modulates the protein's activity. This approach offers several advantages, including potentially higher selectivity, reduced competition with endogenous ATP, and the ability to overcome resistance mutations that affect the ATP-binding site.

The concept of allosteric modulation for FLT3 has gained traction. For instance, negative allosteric modulators (NAMs) like BDT001 and BDT272 have been developed that target the extracellular domain of FLT3, blocking the interaction between the FLT3 receptor and its ligand (FL). These compounds are being explored for conditions like neuropathic pain and are anticipated to exhibit improved selectivity and tolerability compared to traditional intracellular kinase inhibitors. High-throughput screening efforts have also identified chemically diverse and druggable negative allosteric modulators of the FLT3 receptor tyrosine kinase.

Exploring allosteric modulation for this compound could involve:

Computational Screening : Utilizing computational approaches such as virtual screening and molecular dynamics simulations to identify potential allosteric binding sites on FLT3 and design molecules that can bind to these sites.

Fragment-Based Drug Discovery : Employing fragment-based methods to discover small molecules that bind to allosteric pockets, which can then be grown or linked to develop potent allosteric modulators.

Combination Strategies : Investigating whether allosteric modulators could be combined with ATP-competitive inhibitors like this compound to achieve synergistic effects or to prevent the emergence of resistance.

The pursuit of irreversible this compound derivatives or novel allosteric modulators represents a critical future direction in FLT3-targeted therapy, aiming to address the persistent challenges of resistance and improve patient outcomes.

Q & A

Q. What documentation is required for ethical approval of this compound studies involving animal models?

  • Methodological Answer : Submit protocols detailing humane endpoints, anesthesia/analgesia plans, and justification for species choice. Include power calculations and alternatives to animal use (e.g., in silico modeling) per ARRIVE 2.0 guidelines. Provide training records for personnel handling animals .

Contradiction and Controversy Management

Q. How to reconcile conflicting findings between this compound's in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate off-target effects using kinome-wide profiling (e.g., KINOMEscan). Assess drug metabolism differences (e.g., cytochrome P450 activity) between models. Use PK-driven dosing regimens in vivo to match in vitro exposure levels .

Q. What peer-review criteria should this compound manuscripts prioritize to ensure robustness?

  • Methodological Answer : Reviewers should verify raw data accessibility, statistical method appropriateness (e.g., correction for multiple comparisons), and adherence to community standards (e.g., chemical purity ≥95% by HPLC). Flag insufficient characterization of resistant clones or lack of orthogonal assays .

Advanced Experimental Design

Q. What in silico tools are validated for predicting this compound's off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against structural databases (PDB, ChEMBL). Validate predictions with SPR (Surface Plasmon Resonance) binding assays. Cross-reference with published polypharmacology profiles of analogous inhibitors .

Q. How to design a phase II clinical trial for this compound in relapsed AML patients?

  • Methodological Answer : Employ a Simon two-stage design to minimize patient exposure to ineffective doses. Stratify patients by FLT3 mutation status (ITD vs. TKD). Incorporate correlative studies (e.g., FLT3 phosphorylation in peripheral blasts) as pharmacodynamic endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.